molecular formula C10H12BrN5O2 B8522036 5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one

5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one

Cat. No. B8522036
M. Wt: 314.14 g/mol
InChI Key: DLTOEJGPUHHOTG-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

A flask equipped with a magnetic stirrer was charged with 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine 116b (1.7 g, 7.1 mmol), 3,5-dibromo-1-methylpyrazin-2(1H)-one (1.25 g, 4.7 mmol), and IPA (25 mL). The system was evacuated and then refilled with N2. The reaction mixture was heated at 90° C. for 6 h. Then, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography eluting with petroleum ether/ethyl acetate to afford 140a (1.7 g, 78%). LCMS: [M+H]+ 314.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][N:11]1[CH:15]=[C:14]([NH2:16])[CH:13]=[N:12]1)(C(C)(C)C)(C)C.Br[C:18]1[C:19](=[O:26])[N:20]([CH3:25])[CH:21]=[C:22]([Br:24])[N:23]=1>CC(O)C>[Br:24][C:22]1[N:23]=[C:18]([NH:16][C:14]2[CH:13]=[N:12][N:11]([CH2:10][CH2:9][OH:8])[CH:15]=2)[C:19](=[O:26])[N:20]([CH3:25])[CH:21]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1N=CC(=C1)N
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC=1C(N(C=C(N1)Br)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The system was evacuated
ADDITION
Type
ADDITION
Details
refilled with N2
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC=1C=NN(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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